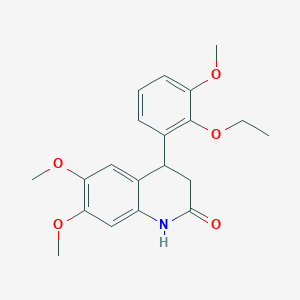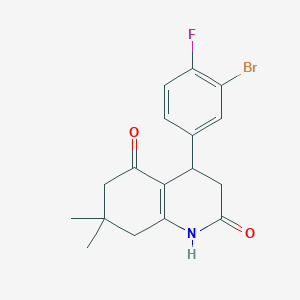
4-(2,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
説明
4-(2,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, commonly known as DDQ, is a chemical compound that has been widely used in scientific research. DDQ is a yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and acetone. It has a molecular weight of 306.15 g/mol and a melting point of 263-265°C. DDQ is a versatile reagent that has been used for various chemical reactions, including oxidation, dehydrogenation, and cyclization.
作用機序
DDQ acts as an oxidizing agent and accepts electrons to form a radical cation. The radical cation then reacts with the substrate to form an intermediate, which undergoes further oxidation to form the final product. DDQ is a mild oxidizing agent that can selectively oxidize certain functional groups, such as alcohols and amines, without affecting other functional groups, such as carboxylic acids and esters.
Biochemical and physiological effects:
DDQ has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in cells, which can lead to apoptosis and cell death. DDQ has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the transmission of nerve impulses. DDQ has been used as a tool to study the mechanism of action of certain drugs and toxins, such as paraquat, which is a herbicide that induces oxidative stress in cells.
実験室実験の利点と制限
DDQ has several advantages for lab experiments. It is a stable and readily available reagent that can be easily synthesized or purchased from commercial sources. DDQ is also a mild oxidizing agent that can selectively oxidize certain functional groups without affecting other functional groups. However, DDQ has some limitations for lab experiments. It is a toxic and carcinogenic compound that requires special handling and disposal procedures. DDQ can also be sensitive to air and moisture, which can affect its reactivity and stability.
将来の方向性
DDQ has many potential future directions for scientific research. It can be used as a tool to study the mechanism of action of certain drugs and toxins, and to develop new drugs and therapies for various diseases. DDQ can also be used in the synthesis of new materials and catalysts for various applications in industry and technology. Further research is needed to explore the full potential of DDQ and its derivatives, and to develop safer and more efficient methods for its synthesis and use.
科学的研究の応用
DDQ has been extensively used in scientific research as a versatile reagent for various chemical reactions. It has been used for the oxidation of alcohols to aldehydes and ketones, the dehydrogenation of cyclic and acyclic alkanes to alkenes, and the cyclization of unsaturated compounds to form aromatic rings. DDQ has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals.
特性
IUPAC Name |
4-(2,4-dichlorophenyl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-22-10-6-14-17(15(7-10)23-2)12(8-16(21)20-14)11-4-3-9(18)5-13(11)19/h3-7,12H,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKYIXPHQMEJJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=C(C=C(C=C3)Cl)Cl)C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




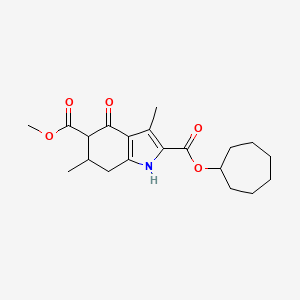
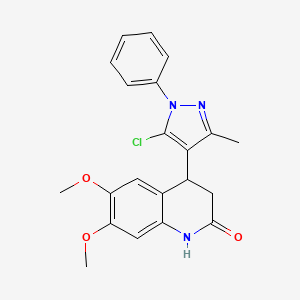


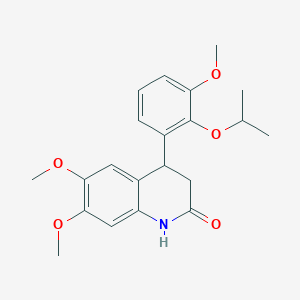

![8-(4-bromo-2-thienyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262952.png)
![8-(2-isopropoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4262954.png)

![4-(2-chlorophenyl)-7-hydroxy-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4262984.png)

